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Compound of Interest

Compound Name: Quercetin 3-Caffeylrobinobioside

Cat. No.: B15593898

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercetin 3-Caffeylrobinobioside is a complex flavonoid glycoside found in certain medicinal
plants. Its intricate structure, combining the flavonol quercetin with a caffeoyl moiety and the
disaccharide robinobioside, makes it a valuable standard for the accurate identification and
guantification of related compounds in phytochemical analysis. These application notes provide
detailed protocols for using Quercetin 3-Caffeylrobinobioside as a reference standard in
High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, and Mass
Spectrometry (MS).

Physicochemical Data of the Standard

A summary of the key physicochemical data for Quercetin 3-Caffeylrobinobioside is
presented in the table below. This information is essential for the preparation of standard
solutions and the interpretation of analytical data.
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Parameter Value Source
CAS Number 957110-26-8 [1]
Molecular Formula Cs36H36010 [1]
Molecular Weight 772.7 g/mol [1]
Purity >98% (HPLC) [1]

- Soluble in DMSO, Pyridine,
Solubility [2]
Methanol, Ethanol

Isolated from the herbs of
Source ] o [2]
Callicarpa bodinieri Levl.

Experimental Protocols

Quantification by High-Performance Liquid
Chromatography (HPLC)

This protocol outlines the use of Quercetin 3-Caffeylrobinobioside as an external standard
for the quantification of this analyte in plant extracts.

a. Preparation of Standard Solutions:

e Primary Stock Solution (1000 pg/mL): Accurately weigh 10 mg of Quercetin 3-
Caffeylrobinobioside standard and dissolve it in 10 mL of HPLC-grade methanol in a
volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

» Working Standard Solutions: Prepare a series of working standard solutions with
concentrations ranging from 5 to 100 pg/mL by diluting the primary stock solution with the
mobile phase.

b. Sample Preparation (Plant Extract):

» Extraction: Extract 1 g of dried and powdered plant material with 20 mL of 80% methanol
using ultrasonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.
Repeat the extraction process twice.
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» Concentration: Combine the supernatants and evaporate the solvent under reduced
pressure using a rotary evaporator.

» Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase.

« Filtration: Filter the reconstituted extract through a 0.45 um syringe filter before HPLC
injection.

c. HPLC Conditions:

The following HPLC conditions are recommended as a starting point and may require
optimization depending on the specific instrumentation and sample matrix.

Parameter Recommended Condition

C18 reverse-phase column (e.g., 250 mm x 4.6
Column
mm, 5 um)

Gradient elution with (A) 0.1% Formic Acid in
Water and (B) Acetonitrile

Mobile Phase

0-5 min, 10-20% B; 5-20 min, 20-40% B, 20-25

Gradient Program ] ]
min, 40-10% B; 25-30 min, 10% B

Flow Rate 1.0 mL/min

Column Temperature 30°C

) Diode Array Detector (DAD) monitoring at 280
Detection Wavelength
nm and 330 nm

Injection Volume 10 pyL

d. Calibration and Quantification:

« Inject the working standard solutions to construct a calibration curve by plotting the peak
area against the concentration.

« Inject the prepared plant extract sample.
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« |dentify the peak corresponding to Quercetin 3-Caffeylrobinobioside in the sample
chromatogram by comparing the retention time with that of the standard.

e Quantify the amount of Quercetin 3-Caffeylrobinobioside in the sample using the
regression equation from the calibration curve.

Analysis by UV-Vis Spectroscopy

This protocol describes the use of Quercetin 3-Caffeylrobinobioside to determine its
characteristic absorption spectrum.

a. Preparation of Standard Solution:
e Prepare a 10 pg/mL solution of Quercetin 3-Caffeylrobinobioside in methanol.
b. Spectroscopic Measurement:

o Use a double beam UV-Vis spectrophotometer and scan the prepared solution from 200 to
600 nm.

e Use methanol as a blank.

o Record the wavelengths of maximum absorbance (Amax). Based on the structure,
characteristic peaks are expected around 250-280 nm and 330-380 nm.[3][4][5]

Structural Confirmation by Mass Spectrometry (MS)

This protocol provides a general procedure for the mass spectrometric analysis of Quercetin 3-
Caffeylrobinobioside.

a. Sample Preparation:

o Prepare a dilute solution (e.g., 1-5 pg/mL) of the standard in a suitable solvent system for
direct infusion or LC-MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).

b. Mass Spectrometry Conditions:
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Parameter

Recommended Condition

lonization Mode

Electrospray lonization (ESI), negative and

positive modes

Mass Analyzer

Quadrupole Time-of-Flight (Q-TOF) or Triple
Quadrupole (QqQ)

Scan Range

m/z 100-1000

Collision Energy (for MS/MS)

Ramped collision energy (e.g., 10-40 eV) to

observe fragmentation

c. Expected Fragmentation Pattern (Hypothetical):

The fragmentation of Quercetin 3-Caffeylrobinobioside is expected to proceed through the

cleavage of glycosidic bonds and the loss of the caffeoyl group.

Precursor lon [M-H]~ (m/z

Fragment lon [M-H]~ Description
771.2)
Loss of caffeoyl group (162
771.2 609.1 yigroup (
Da)
Loss of caffeoylrobinobioside
771.2 447.1 moiety, leaving quercetin
aglycone
Loss of robinobioside (162 Da)
609.1 447.1 _
from the decaffeoylated ion
Loss of robinobioside and
609.1 301.0 subsequent fragmentation of
quercetin
Loss of a hexose unit from
447.1 301.0 . o
quercetin-robinobioside
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Sample and Standard Preparation
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Caption: Experimental workflow for phytochemical analysis.
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Caption: Quercetin's role in the NF-kB signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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